5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQILOAPQGZNHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Nitro 1h Pyrazolo 3,4 B Pyridin 3 Amine and Its Core Scaffold
Formation of the Pyrazolo[3,4-b]pyridine Ring System
The construction of the pyrazolo[3,4-b]pyridine scaffold is most commonly achieved by annulating a pyridine (B92270) ring onto a 5-aminopyrazole precursor. cdnsciencepub.comnih.govbeilstein-journals.org This approach utilizes the nucleophilic character of the 5-aminopyrazole, which acts as a binucleophile, reacting with various 1,3-dielectrophiles to form the six-membered pyridine ring. nih.govbeilstein-journals.org
The cyclocondensation of 5-aminopyrazoles with suitable electrophilic partners is a cornerstone in the synthesis of pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org These reactions are valued for their efficiency and the diversity of structures they can generate.
A prevalent method for the synthesis of the pyrazolo[3,4-b]pyridine core is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.comosi.lv This reaction leads to the formation of the fused pyridine ring. However, the use of unsymmetrical 1,3-dicarbonyl compounds can result in the formation of two regioisomers, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. mdpi.com For instance, the reaction with 1,1,1-trifluoropentane-2,4-dione demonstrates regioselectivity, as the more electrophilic carbonyl group (adjacent to the trifluoromethyl group) reacts preferentially. mdpi.com Reaction conditions for this condensation can vary, with some procedures utilizing water as a solvent at elevated temperatures, while others employ methanolic hydrogen chloride at room temperature. mdpi.com
Table 1: Examples of Reaction Conditions for Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temperature | Reaction Time | Reference |
| 5-amino-3-methyl-1-phenyl-1H-pyrazole | Acetylacetone | Glacial Acetic Acid | Reflux | Not specified | mdpi.com |
| 5-aminopyrazole | 1,1,1-trifluoropentane-2,4-dione | Not specified | Not specified | Not specified | mdpi.com |
| 5-aminopyrazole | Various 1,3-diketones | Water | 90 °C | 16 h | mdpi.com |
| 5-aminopyrazole | Various 1,3-diketones | MeOH/HCl | Room Temperature | 16 h | mdpi.com |
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones provides another effective route to the pyrazolo[3,4-b]pyridine scaffold. nih.gov The proposed mechanism for this transformation involves an initial Michael addition of the 5-aminopyrazole to the α,β-unsaturated ketone. nih.gov This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, leading to a cyclized intermediate that subsequently undergoes dehydration and aromatization to afford the final pyrazolo[3,4-b]pyridine product. nih.govnih.gov The use of a catalyst, such as zirconium tetrachloride (ZrCl4), has been shown to facilitate this condensation reaction. mdpi.com
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as pyrazolo[3,4-b]pyridines, from three or more starting materials in a single synthetic operation. nih.govtandfonline.comacs.org A common MCR approach for the synthesis of pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole, an aldehyde, and a compound containing an active methylene (B1212753) group, such as a β-diketone or a β-ketoester. nih.govnih.gov The reaction is believed to proceed via an in situ formation of an α,β-unsaturated ketone through a Knoevenagel condensation of the aldehyde and the active methylene compound. nih.gov This intermediate then reacts with the 5-aminopyrazole in a manner analogous to the direct reaction with α,β-unsaturated ketones. nih.gov The reaction conditions, including the choice of catalyst and solvent, can be adjusted to control the chemo- and regioselectivity of the reaction, sometimes leading to the formation of different heterocyclic systems. acs.org Microwave irradiation has also been successfully employed to promote these reactions, often leading to shorter reaction times and improved yields. nih.govacs.org
Table 2: Examples of Multicomponent Reactions for the Synthesis of Pyrazolo[3,4-b]pyridines
| 5-Aminopyrazole Derivative | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Product Type | Reference |
| 5-amino-3-phenylpyrazole | Aromatic aldehydes | Dimedone | Ethanol | Reflux | Mixture of pyrazoloquinolinones and pyrazoloquinazolinones | acs.org |
| 5-amino-3-phenylpyrazole | Aromatic aldehydes | Dimedone | Triethylamine | 150 °C (Microwave or conventional heating) | Pyrazoloquinolinones | acs.org |
| 5-amino-3-phenylpyrazole | Aromatic aldehydes | Dimedone | Neutral | Sonication at room temperature | Pyrazoloquinazolinones | acs.org |
| 5-aminopyrazole derivative | Arylaldehydes | Cyclic ketones | Acetic acid | Microwave at 80 °C | Macrocyclane-fused pyrazolo[3,4-b]pyridines | nih.gov |
Metal-catalyzed methodologies have become increasingly important in the synthesis of pyrazolo[3,4-b]pyridines. A notable example is the copper(II)-catalyzed formal [3+3] cycloaddition reaction. acs.orgnih.gov This method has proven to be an efficient and effective way to synthesize pyrazolo[3,4-b]pyridine derivatives, often providing high yields under mild reaction conditions. acs.org The choice of the copper(II) catalyst and the solvent has been shown to be critical for the success of the reaction, with copper(II) acetylacetonate in chloroform being a particularly effective combination. acs.org
Another significant metal-catalyzed approach is the silver-catalyzed cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.govproquest.commdpi.comresearchgate.netsemanticscholar.orgnih.gov This reaction exhibits broad substrate scope, good functional group tolerance, and excellent regioselectivity. mdpi.comnih.gov The proposed mechanism involves an initial condensation between the 5-aminopyrazole and the alkynyl aldehyde, followed by activation of the alkyne by the silver catalyst, which facilitates the intramolecular cyclization. mdpi.com
A novel and highly regioselective one-pot synthesis of functionalized pyrazolo[3,4-b]pyridines has been developed through the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles. acs.orgacs.orgnih.gov This reaction proceeds through a cascade of events involving a nucleophilic addition, an electrophilic substitution, and a subsequent C-N bond cleavage of the pyrrolinium ion. acs.orgnih.gov This methodology offers a direct route to pyrazolo[3,4-b]pyridine derivatives that are substituted with a primary amino group. acs.org
Construction of Pyrazole (B372694) Ring onto Preexisting Pyridine Systems
A prevalent and effective strategy for synthesizing the 1H-pyrazolo[3,4-b]pyridine scaffold involves the annulation of a pyrazole ring onto a suitably substituted pyridine precursor. nih.govresearchgate.net This approach typically utilizes 2-halopyridines bearing an electrophilic substituent, such as a cyano or formyl group, at the 3-position.
The reaction of these 2-halopyridines with hydrazine or its derivatives initiates a cyclocondensation process. cdnsciencepub.com The synthesis proceeds via two potential pathways:
Initial nucleophilic displacement of the halogen at the C2 position by hydrazine.
Subsequent intramolecular attack by the terminal nitrogen of the hydrazine onto the electrophilic C3 substituent (e.g., cyano or formyl group) to close the pyrazole ring. cdnsciencepub.com
Alternatively, the reaction could begin with the nucleophilic addition of hydrazine to the C3 substituent, forming an amidrazone intermediate, which then intramolecularly displaces the C2 halogen. cdnsciencepub.com Studies have shown that with an excess of the hydrazine component, an open-chain species is formed as an intermediate, supporting the initial displacement of the halogen. cdnsciencepub.com For example, the reaction between 2-chloro-3-cyanopyridine and various hydrazines serves as a direct route to 3-amino-1H-pyrazolo[3,4-b]pyridines. cdnsciencepub.com Similarly, 2-chloro-3-formylpyridine can be used as a precursor, although its synthesis can be complicated by the formation of azine species. cdnsciencepub.com
Another advanced method that avoids the necessity of a leaving group at the 2-position of the pyridine ring involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. This technique takes advantage of the electrophilic nature of the 2-position in an activated pyridine N-oxide. nih.gov The reaction proceeds under mild, room-temperature conditions when treated with an electrophilic additive and an amine base, offering a more efficient route to the pyrazolopyridine core. nih.gov
Table 1: Examples of Pyrazole Ring Construction on Pyridine Systems
| Pyridine Precursor | Reagent | Conditions | Product | Ref |
|---|---|---|---|---|
| 2-Chloro-3-cyanopyridine | Hydrazine Hydrate | Excess hydrazine | 1H-Pyrazolo[3,4-b]pyridin-3-amine | cdnsciencepub.com |
| 2-Chloro-3-formylpyridine | Hydrazine Hydrate | - | 1H-Pyrazolo[3,4-b]pyridine | cdnsciencepub.com |
Other Advanced Ring-Closure Strategies
Modern organic synthesis has driven the development of more sophisticated and efficient methods for constructing the pyrazolo[3,4-b]pyridine framework, including multi-component reactions and cascade cyclizations. ingentaconnect.comresearchgate.net
One notable advanced strategy is a cascade 6-endo-dig cyclization reaction. This method utilizes 5-aminopyrazoles and alkynyl aldehydes as starting materials. nih.gov The reaction's versatility allows for the synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines by selectively activating the C≡C bond with different reagents such as silver, iodine, or N-bromosuccinimide (NBS). nih.gov This protocol is characterized by its broad substrate scope and high regioselectivity, affording C6-substituted products. nih.gov
Another innovative approach involves the reaction of 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) under solvent-free heating conditions. researchgate.net This method initially produces tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further transformed into various derivatives. researchgate.net The use of a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl₄), has also been reported for the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones, providing a green and efficient route to the pyrazolo[3,4-b]pyridine core. mdpi.com
Introduction of the Amine Functionality at the C3 Position
The installation of an amino group at the C3 position is a critical step in the synthesis of the target compound. This can be achieved through either direct amination or by using precursors that are later converted to the amine.
Direct Amination Approaches
Direct C-H amination at the C3 position of a pre-formed pyrazolo[3,4-b]pyridine ring is challenging due to the inherent electronic properties of the fused heterocyclic system. d-nb.info While methods for the direct C3 amination of simple pyridines exist, such as photochemical reactions involving Zincke imine intermediates, their application to the more complex pyrazolo[3,4-b]pyridine scaffold is not widely documented. nih.gov The amino group at the C3 position of this scaffold is typically described as behaving like a standard aromatic amine, and it is most commonly introduced as part of the ring-forming process using a functionalized precursor. cdnsciencepub.com
Precursor-Based Strategies (e.g., Reduction of Nitro or Cyano Precursors)
A more reliable and widely employed method for introducing the C3-amine functionality is through precursor-based strategies. researchgate.net This approach involves constructing the pyrazolo[3,4-b]pyridine ring from a pyridine starting material that already contains a group at the 3-position that can be, or is equivalent to, an amino group.
The most direct precursor strategy involves the cyclocondensation of 2-chloro-3-cyanopyridine with hydrazine. cdnsciencepub.com In this reaction, the cyano group of the pyridine starting material becomes the C3-amino group of the resulting 1H-pyrazolo[3,4-b]pyridin-3-amine. cdnsciencepub.com This method is highly efficient as it forms the bicyclic core and installs the desired amine functionality in a single synthetic sequence. The process involves an initial nucleophilic attack by hydrazine on the C2 position to displace the chloride, followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the carbon of the cyano group. cdnsciencepub.com
Table 2: Precursor-Based Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine
| Pyridine Precursor | Reagent | Key Transformation | Product | Ref |
|---|
Introduction of the Nitro Functionality at the C5 Position
The final functionalization step in the synthesis of 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine is the introduction of a nitro group at the C5 position of the pyridine portion of the ring system.
Direct Nitration Methods for Pyrazolo[3,4-b]pyridines
Direct electrophilic nitration of the 1H-pyrazolo[3,4-b]pyridine core is a feasible method for installing the nitro group. The regiochemical outcome of the nitration is dependent on the reaction conditions and the substituents already present on the ring. The fused ring system is generally deactivated towards electrophilic substitution, but substitution can be forced under strong acidic conditions. cdnsciencepub.com
Research has shown that nitration of substituted 1H-pyrazolo[3,4-b]pyridines occurs on the pyridine ring. cdnsciencepub.com Specifically, the nitration of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine using a mixture of nitric acid and sulfuric acid yields the 5-nitro derivative, confirming the susceptibility of the C5 position to electrophilic attack. cdnsciencepub.com Further nitration under more forcing conditions can lead to dinitro products, indicating that the C5 position is a primary site for initial nitration. cdnsciencepub.com A mixture of nitric acid and trifluoroacetic anhydride is another effective reagent system for the direct nitration of various heterocycles, including pyrazoles, often yielding mononitro derivatives. researchgate.net
Table 3: Direct Nitration of Pyrazolo[3,4-b]pyridine Derivatives
| Substrate | Nitrating Agent | Conditions | Product(s) | Ref |
|---|---|---|---|---|
| 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine | HNO₃ / H₂SO₄ | - | 1-Methyl-5-nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine | cdnsciencepub.com |
| 1-Methylpyrazolo[3,4-b]pyridine | Nitrating mixture | - | 3,5-Dinitro and 3,5,7-trinitro derivatives | cdnsciencepub.com |
Synthesis Utilizing Pre-functionalized Nitro-Substituted Building Blocks
A key strategy for the synthesis of this compound involves the use of a pyridine ring that already bears the required nitro substituent. This approach ensures the unambiguous placement of the nitro group at the desired C5 position of the final bicyclic system. A documented method starts with a pre-functionalized pyridine derivative, which undergoes a series of reactions to build the fused pyrazole ring.
One effective synthesis begins with 2,6-dichloro-3-nitropyridine. This starting material undergoes nucleophilic substitution with hydrazine hydrate, which selectively displaces one of the chloro groups to form 2-chloro-6-hydrazinyl-3-nitropyridine. The resulting intermediate possesses the necessary functionalities for the subsequent cyclization step.
The cyclization is achieved by heating the 2-chloro-6-hydrazinyl-3-nitropyridine intermediate. This thermal process induces an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazinyl group onto the carbon atom of the cyano group (which is not present in this specific precursor, suggesting an alternative cyclization mechanism, likely an intramolecular aromatic nucleophilic substitution where the terminal amine of the hydrazine attacks the carbon bearing the second chloro group, which is then eliminated). A more common approach described for analogous systems involves the reaction of a di-substituted pyridine with hydrazine to form a hydrazinopyridine, which then cyclizes.
A specific patented method details the reaction of 2,6-dichloro-3-nitropyridine with hydrazine hydrate in ethanol at reflux. This step yields 6-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine. The subsequent conversion to the 3-amino derivative is accomplished through amination. This multi-step process, starting from a nitro-substituted pyridine, guarantees the correct positioning of the nitro group.
The table below summarizes a synthetic sequence for a related compound, which illustrates the general principle of using a pre-functionalized nitro-pyridine.
Table 1: Illustrative Synthesis of a Functionalized Pyrazolo[3,4-b]pyridine
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2,6-dichloro-3-nitropyridine | Hydrazine hydrate, Ethanol, Reflux | 6-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine | Not specified |
This table is a representation of a potential synthetic route based on analogous reactions and patent literature. Specific yields and optimal conditions would require experimental validation.
Control of Regioselectivity and Optimization of Reaction Yields in this compound Synthesis
The synthesis of the pyrazolo[3,4-b]pyridine core, particularly when starting from a pyrazole and constructing the pyridine ring, often presents challenges in controlling regioselectivity. This is especially true when unsymmetrical reagents are used, which can lead to the formation of isomeric products.
A common and versatile method for constructing the pyrazolo[3,4-b]pyridine scaffold is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. If the 1,3-dicarbonyl compound is unsymmetrical (e.g., R¹COCH₂COR² where R¹ ≠ R²), the cyclization can proceed in two different ways, yielding two distinct regioisomers. The outcome of the reaction is governed by the relative electrophilicity of the two carbonyl carbons. nih.govmdpi.com
The reaction mechanism involves the initial attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl groups, followed by cyclization involving the endocyclic pyrazole nitrogen. Alternatively, the initial attack could be from the more nucleophilic C4 carbon of the pyrazole, followed by cyclization. To achieve high regioselectivity, one carbonyl group must be significantly more reactive than the other. For example, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl (CF₃) group is more electrophilic. nih.govmdpi.com This directs the initial nucleophilic attack to that position, leading to the formation of a single major regioisomer where the CF₃ group is located at the C4 position of the final pyrazolo[3,4-b]pyridine. nih.govmdpi.com
Another modern approach that offers excellent control over regioselectivity is the cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method has been shown to produce C6-substituted pyrazolo[3,4-b]pyridines with high specificity. nih.gov The reaction conditions, including the choice of catalyst and solvent, are optimized to favor one cyclization pathway over others, thereby maximizing the yield of the desired product. nih.gov
Optimization of reaction yields in these syntheses often involves careful control of reaction parameters such as temperature, reaction time, and the choice of catalyst and solvent. For instance, in the synthesis of pyrazolo[3,4-b]pyridines from 5-amino-1-phenylpyrazole and α,β-unsaturated ketones, the use of a Lewis acid catalyst like ZrCl₄ in a mixed solvent system (EtOH/DMF) at 95 °C was found to be optimal for facilitating the reaction and achieving moderate yields. mdpi.com
The table below illustrates the impact of reactant structure on regioselectivity in the synthesis of the pyrazolo[3,4-b]pyridine scaffold.
Table 2: Regioselectivity in the Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles
| 5-Aminopyrazole Derivative | Unsymmetrical Reagent | Key Reaction Feature | Predominant Product Regioisomer |
|---|---|---|---|
| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | The carbonyl adjacent to the CF₃ group is more electrophilic. nih.govmdpi.com | 4-(Trifluoromethyl)-substituted pyrazolo[3,4-b]pyridine nih.govmdpi.com |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | Silver-catalyzed 6-endo-dig cyclization. nih.gov | 6-Phenyl-substituted pyrazolo[3,4-b]pyridine nih.gov |
By carefully selecting pre-functionalized starting materials with the nitro group already in place, chemists can circumvent regioselectivity issues concerning this crucial substituent in the synthesis of this compound. For the construction of the core scaffold, the principles of controlling electrophilicity in unsymmetrical reagents and the use of modern catalytic methods are paramount for achieving high regioselectivity and optimizing reaction yields.
Advanced Derivatization and Functionalization of 5 Nitro 1h Pyrazolo 3,4 B Pyridin 3 Amine
Chemical Transformations at the C3-Amine Group
The C3-amino group of the pyrazolo[3,4-b]pyridine ring system behaves as a typical aromatic amine, making it a versatile handle for introducing a variety of substituents. cdnsciencepub.com These transformations are generally regioselective, occurring specifically at the exocyclic amine without affecting the pyrazole (B372694) or pyridine (B92270) ring nitrogens. researchgate.net
Acylation of the 3-amino group is a common strategy to introduce amide functionalities. This reaction typically involves treating 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base or under suitable heating conditions. These reactions proceed regioselectively at the amino group. researchgate.net The resulting N-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)amides are important intermediates for further synthetic manipulations or as final target compounds in medicinal chemistry.
Table 1: Examples of Acylating Agents for Pyrazolo[3,4-b]pyridine Scaffolds
| Acylating Agent | Resulting Functional Group | Reference Context |
|---|---|---|
| Acetic Anhydride | Acetamide | Acylation of heteroaromatic amines. researchgate.net |
| Cyclopropanoyl Chloride | Cyclopropanecarboxamide | Acylation of 3-aminopyrazolo[3,4-b]pyridine derivatives. researchgate.net |
The introduction of different acyl groups can significantly alter the steric and electronic properties of the parent molecule, influencing its solubility, stability, and interaction with biological targets.
Carbamoylation introduces a carbamoyl (B1232498) moiety, forming urea (B33335) derivatives. This transformation can be achieved by reacting the C3-amine with isocyanates or carbamoyl chlorides. Similar to acylation, these reactions are reported to be highly regioselective for the 3-amino group in the 3-aminopyrazolo[3,4-b]pyridine system. researchgate.net The resulting urea derivatives have been explored for their potential as bioactive molecules due to the ability of the urea linkage to participate in hydrogen bonding.
Table 2: Reagents for Carbamoylation
| Reagent Class | Resulting Functional Group | General Applicability |
|---|---|---|
| Isocyanates (R-N=C=O) | N-Substituted Urea | Common reagents for forming urea linkages with primary amines. |
The primary amine at the C3 position readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, or imines. ekb.eg This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. ekb.eg The formation of a Schiff base from an aminopyrazole and an aldehyde has been documented as a key step in the synthesis of more complex fused heterocyclic systems. nih.gov This reaction provides a straightforward method to introduce a wide array of aryl, heteroaryl, or alkyl substituents at the C3-position via an imine linkage.
Table 3: Carbonyl Compounds for Schiff Base Formation
| Carbonyl Compound | Type | Reference Context |
|---|---|---|
| Benzaldehyde | Aromatic Aldehyde | General synthesis of Schiff bases. ekb.eg |
| Pyrazole Carbaldehydes | Heterocyclic Aldehyde | Used in the synthesis of isoxazol-pyrazole Schiff bases. ekb.eg |
Modifications at the C5-Nitro Group
The electron-withdrawing nitro group at the C5 position significantly influences the electronic character of the pyridine ring and serves as a key functional group for further derivatization.
The most common transformation of the C5-nitro group is its reduction to a primary amino group (C5-amine). This conversion fundamentally alters the electronic nature of the molecule, turning an electron-withdrawing group into an electron-donating one. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired chemoselectivity and the presence of other functional groups in the molecule. organic-chemistry.org
Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a highly effective method. commonorganicchemistry.com For substrates sensitive to catalytic hydrogenation, chemical reduction methods are preferred. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) or zinc (Zn) powder in acetic acid, or sodium dithionite (B78146) are commonly used for the reduction of aromatic nitro groups. commonorganicchemistry.comyoutube.commdpi.com
The resulting 1H-pyrazolo[3,4-b]pyridine-3,5-diamine is a valuable intermediate. The newly formed C5-amine can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of other substituents (e.g., halides, cyano, hydroxyl groups) or can be subjected to its own acylation and alkylation reactions.
Table 4: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Catalytic Hydrogenation | Highly efficient but may reduce other functional groups. commonorganicchemistry.com |
| Fe/CH₃COOH | Acidic | Mild method, often chemoselective. commonorganicchemistry.com |
| SnCl₂/HCl | Acidic | A classic and reliable method for nitro group reduction. commonorganicchemistry.commdpi.com |
| Zn/CH₃COOH | Acidic | Mild conditions, tolerates other reducible groups. commonorganicchemistry.com |
The C5-nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SₙAr) reactions. nih.gov In the pyridine system, nucleophilic attack is generally favored at positions ortho and para to the activating group and ortho/para to the ring nitrogen. youtube.com For this compound, this activation facilitates the displacement of a suitable leaving group at the C4 or C6 positions.
More advanced pathways include the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks the carbon atom at the C4 or C6 position (ortho to the nitro group), followed by the elimination of a hydrogen atom to restore aromaticity. mdpi.com While direct displacement of the nitro group itself by a nucleophile is less common than substitution of a halogen, it is a known possibility under specific reaction conditions, particularly with strong nucleophiles. mdpi.com These SₙAr pathways provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of substituents that are difficult to install by other means.
Diversification at Other Positions (N1, C4, C6) through Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides a powerful toolkit for forging new carbon-carbon and carbon-heteroatom bonds, which are pivotal for expanding the chemical space around the this compound core. Copper and palladium catalysts are particularly prominent in these transformations.
Copper-catalyzed coupling reactions are a mainstay for the formation of C-N bonds, offering a direct route to attach nitrogen-containing functionalities such as sulfonamides. The sulfonamide moiety is a privileged structural motif in drug discovery, and its incorporation can significantly impact a molecule's activity and pharmacokinetic profile.
While direct coupling on the this compound is subject to specific substrate activation, studies on closely related analogs demonstrate the feasibility of this approach. For instance, a series of novel sulfonamide derivatives have been synthesized via a copper-catalyzed coupling reaction between various substituted sulfonamides and 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. researchgate.net In this process, cuprous iodide (CuI) is used as the catalyst in the presence of a base like potassium carbonate, with ethylene (B1197577) glycol often serving as a high-boiling solvent and ligand. researchgate.net This reaction proceeds in moderate to good yields, showcasing the robustness of copper catalysis for linking sulfonamides to the pyrazolo[3,4-b]pyridine core. researchgate.net
Another relevant strategy involves the direct reductive coupling of nitroarenes with aryl sulfinates. acs.org This method bypasses the need for pre-formed amines and sulfonyl chlorides, representing a more step-economical approach. researchgate.net A copper-catalyzed, solvent-dependent method for synthesizing N-pyrazolo-sulfonamides directly from nitro-pyrazole and sulfonyl hydrazide has also been developed, highlighting the influence of the reaction medium on regioselectivity. researchgate.net
| Entry | Sulfonamide Derivative | Catalyst System | Solvent | Yield (%) |
| 1 | Sulfanilamide | CuI / K₂CO₃ | Ethylene Glycol | 78 |
| 2 | N-(pyridin-2-yl)benzenesulfonamide | CuI / K₂CO₃ | Ethylene Glycol | 72 |
| 3 | N-(pyrimidin-2-yl)benzenesulfonamide | CuI / K₂CO₃ | Ethylene Glycol | 81 |
| 4 | N-(thiazol-2-yl)benzenesulfonamide | CuI / K₂CO₃ | Ethylene Glycol | 69 |
Table 1. Examples of Copper-Catalyzed Coupling of Sulfonamide Derivatives with a 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold. Data sourced from related studies on the pyrazolo[3,4-b]pyridine core. researchgate.net
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for creating C-C bonds, enabling the introduction of alkyl, vinyl, and aryl groups at various positions of the heterocyclic core. To utilize these reactions on the pyrazolo[3,4-b]pyridine system, a halide (e.g., Br, I) or triflate substituent is typically required at the position of interest (e.g., C4 or C6). The electron-withdrawing nature of the 5-nitro group can influence the reactivity of these leaving groups.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. It is widely used to form biaryl linkages and is known for its mild reaction conditions and high functional group tolerance. nih.gov For the pyrazolo[3,4-b]pyridine scaffold, Suzuki coupling of a halo-substituted precursor with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., K₃PO₄) can furnish C-arylated derivatives in good yields. mdpi.com
Heck Coupling: The Heck reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a palladium catalyst and a base. This allows for the introduction of vinyl groups onto the heterocyclic core.
Stille Coupling: This reaction involves the coupling of an organic halide with an organostannane reagent. It is highly effective for creating C-C bonds and is tolerant of a wide range of functional groups.
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by both palladium and copper complexes. researchgate.net This method is the most common way to introduce alkynyl moieties, which are valuable for further synthetic transformations or as structural elements themselves.
| Coupling Reaction | Reagent | Catalyst / Ligand | Base | Resulting Bond |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | C-Aryl |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | C-Vinyl |
| Stille | Organostannane | Pd(PPh₃)₄ | - | C-Aryl / C-Vinyl |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | C-Alkynyl |
Table 2. Overview of Palladium-Promoted Coupling Reactions Applicable to Halo-Substituted Pyrazolo[3,4-b]pyridines.
Functionalization of the pyrazole N1-nitrogen is a critical strategy for modulating biological activity and tuning physicochemical properties such as solubility. The N1 position of 1H-pyrazolo[3,4-b]pyridin-3-amine is a nucleophilic center amenable to both alkylation and arylation.
N1-Alkylation can be achieved under standard conditions using an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) and a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF. rsc.org This reaction typically proceeds efficiently and is often used to introduce small alkyl groups or protecting groups. rsc.org
N1-Arylation is more challenging and generally requires transition metal catalysis. Copper-catalyzed Ullmann-type or Chan-Lam-type couplings are effective for this transformation. Optimization studies for the N1-arylation of 1H-pyrazolo[3,4-b]pyridin-3-amine with various arylboronic acids have been successfully conducted. researchgate.net These reactions often employ a copper(II) salt, such as Cu(OAc)₂, a ligand, and a base in a suitable solvent. The reaction conditions are optimized to favor N-arylation over competing C-arylation of the amino group. researchgate.netresearchgate.net
| Arylating Agent | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Cu(OAc)₂ | K₂CO₃ | Dioxane | 75 |
| 4-Methoxyphenylboronic acid | Cu(OAc)₂ | K₂CO₃ | Dioxane | 82 |
| 4-Chlorophenylboronic acid | Cu(OAc)₂ | K₂CO₃ | Dioxane | 68 |
| 4-Cyanophenylboronic acid | Cu(OAc)₂ | Cs₂CO₃ | Dioxane | 55 |
Table 3. Representative Examples of Copper-Catalyzed N1-Arylation of the 1H-pyrazolo[3,4-b]pyridin-3-amine core. researchgate.netresearchgate.net
Development of Novel Multi-Component Derivatization Strategies
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step from three or more starting materials. nih.gov This strategy aligns with the principles of green chemistry by minimizing waste and improving atom economy. For the pyrazolo[3,4-b]pyridine system, MCRs are primarily used for the initial construction of the ring system, but in doing so, they provide a direct route to highly diversified derivatives. nih.gov
A common MCR strategy involves the condensation of a 5-aminopyrazole (the core of the target compound), an aldehyde, and a compound with an active methylene (B1212753) group, such as a β-ketonitrile. nih.govnih.gov By systematically varying each of these three components, a large library of pyrazolo[3,4-b]pyridines with diverse substituents at the C4, C5, and C6 positions can be rapidly generated. These reactions are often carried out in a suitable solvent like acetic acid and can be accelerated using microwave irradiation. nih.gov This approach allows for the simultaneous introduction and variation of multiple functional groups around the core, providing a highly effective method for generating structural diversity for chemical biology and drug discovery programs. mdpi.com
| Component 1 (Aminopyrazole) | Component 2 (Aldehyde) | Component 3 (Active Methylene) | Key Substituents Introduced |
| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | 4-Fluorobenzoylacetonitrile | C4-(4-methoxyphenyl), C6-(4-fluorophenyl) |
| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | 4-Anisaldehyde | 3-Oxo-3-(pyridin-3-yl)propanenitrile | C4-(4-methoxyphenyl), C6-(pyridin-3-yl) |
| 5-amino-1-phenyl-1H-pyrazole | Benzaldehyde | Malononitrile | C4-phenyl, C6-amino, C5-cyano |
| 5-amino-3-methyl-1H-pyrazole | Pyruvic acid, Aromatic Aldehyde | (via Knoevenagel condensation) | C4-aryl, C6-methyl |
Table 4. Illustration of Diversity Generation in Pyrazolo[3,4-b]pyridines using Multi-Component Reactions. nih.govnih.gov
Theoretical and Computational Investigations of 5 Nitro 1h Pyrazolo 3,4 B Pyridin 3 Amine and Its Analogs
Quantum Chemical Calculations for Molecular Structure, Electronic Properties, and Reactivity Analysis (e.g., DFT Studies)
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the structural and electronic properties of pyrazolo[3,4-b]pyridine derivatives. nih.govrsc.org These calculations provide optimized molecular geometries that are often in excellent agreement with experimental data from techniques like X-ray crystallography. nih.gov
Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (HLG) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap generally implies higher reactivity. For pyrazolopyridine analogs, the distribution of HOMO and LUMO orbitals can reveal regions susceptible to electrophilic and nucleophilic attack, respectively. rsc.org For instance, in some derivatives, the HOMO orbital's electron density is concentrated on specific phenyl rings, while the LUMO is located elsewhere on the molecular scaffold. rsc.org
Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution on the molecule's surface. rsc.orgasrjetsjournal.org It helps identify electron-rich sites (prone to electrophilic attack) and electron-poor sites (prone to nucleophilic attack), offering insights into intermolecular interactions. rsc.orgasrjetsjournal.org Natural Bond Orbital (NBO) analysis is also employed to understand intramolecular interactions and their contribution to molecular stabilization. rsc.org
| Computational Method | Investigated Properties | Key Findings for Pyrazolo[3,4-b]pyridine Analogs |
| DFT (e.g., B3LYP) | Optimized molecular geometry, HOMO-LUMO energies, Molecular Electrostatic Potential (MEP) | Provides accurate structural parameters. The HOMO-LUMO gap indicates chemical reactivity. MEP maps identify sites for molecular interactions. nih.govrsc.orgrsc.org |
| NBO Analysis | Intramolecular interactions, stabilization energies | Reveals charge delocalization and hyperconjugative interactions that stabilize the molecular structure. rsc.org |
In Silico Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand, such as a 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine analog, within the active site of a target protein. rsc.org This method is crucial for understanding the structural basis of kinase inhibition by pyrazolopyridine derivatives, which are known to target various kinases like Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 2 (CDK2). nih.govnih.govresearchgate.net
Docking studies on pyrazolo[3,4-b]pyridine derivatives have revealed key interactions that contribute to their inhibitory activity. The pyrazolo portion of the scaffold is often identified as a suitable hydrogen bond center, while the pyridine (B92270) ring can engage in π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, in the kinase active site. nih.gov These simulations demonstrate how compounds orient themselves within the protein's binding pocket, often aligning well with known reference ligands. rsc.org The predicted binding affinity, often expressed as a docking score or binding free energy, helps in prioritizing compounds for synthesis and biological testing. rsc.orgresearchgate.net
| Target Protein Family | Key Amino Acid Interactions | Type of Interaction | Significance |
| Kinases (e.g., TRK, TBK1) | Phenylalanine (Phe), Aspartate (Asp) | π-π stacking, Hydrogen bonding | Anchors the ligand in the active site, contributing to inhibitory potency. nih.govnih.govresearchgate.net |
| Kinases (e.g., GSK-3) | Arginine (Arg), Threonine (Thr) | Hydrogen bonding | Explains the selectivity and activity of inhibitors against specific kinase targets. nih.govscilit.com |
Prediction and Analysis of Pharmacological Profiles (e.g., SwissADME Analysis, Kinome Selectivity Profiling)
In silico tools are vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. semanticscholar.org For pyrazolo[3,4-b]pyrimidine analogs, ADME predictions have been used to assess their drug-like behavior. nih.gov These analyses evaluate physicochemical properties and pharmacokinetic parameters to identify potential liabilities early in the drug discovery process. researchgate.net
Kinase selectivity is a critical aspect of developing kinase inhibitors to minimize off-target effects. nih.gov Computational and experimental kinase selectivity profiling is performed on pyrazolo[3,4-b]pyridine derivatives to assess their specificity. nih.gov For example, a potent TBK1 inhibitor from this class was shown to have good selectivity when tested against a panel of other kinases. nih.gov Similarly, optimization of 6-aryl-pyrazolo[3,4-b]pyridines led to a series of potent and selective inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3) by minimizing activity against CDK-2. researchgate.net Such studies are essential for developing safe and effective therapeutic agents.
| Analysis Type | Purpose | Typical Parameters Evaluated | Relevance for Pyrazolo[3,4-b]pyridines |
| SwissADME | Predict drug-likeness and pharmacokinetic properties. europeanreview.org | Lipophilicity (LogP), water solubility, molecular weight, drug-likeness rules (e.g., Lipinski's rule of five). | Helps in designing analogs with favorable ADME profiles for better bioavailability. semanticscholar.orgnih.gov |
| Kinome Selectivity Profiling | Assess the specificity of a compound against a panel of kinases. nih.gov | IC50 or pKd values against multiple kinases. | Crucial for identifying selective inhibitors (e.g., for TBK1 or GSK-3) and avoiding off-target toxicities. nih.govnih.govresearchgate.net |
Computational-Aided Drug Design (CADD) Approaches, including Scaffold Hopping
Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to design and optimize novel bioactive compounds. nih.gov For the pyrazolo[3,4-b]pyridine class, CADD strategies have been instrumental in the rational design of potent kinase inhibitors. nih.gov
Scaffold hopping is a CADD technique used to identify structurally novel compounds that retain the biological activity of a known parent molecule. niper.gov.in This approach has been successfully applied to the pyrazolo[3,4-b]pyridine core. nih.gov By replacing a known chemical scaffold with a bioisosteric equivalent like pyrazolo[3,4-b]pyridine, researchers have designed new series of inhibitors for targets such as TRKs and SHP2. nih.govrsc.orgnih.govurl.edu This strategy is valuable for discovering compounds with improved properties, such as enhanced metabolic stability or novel intellectual property positions. niper.gov.in
| CADD Approach | Description | Application Example with Pyrazolo[3,4-b]pyridine Scaffold |
| Structure-Based Drug Design | Utilizes the 3D structure of the target protein to design ligands that fit the active site. | Designing potent and selective TBK1 inhibitors based on the analysis of binding modes. nih.gov |
| Scaffold Hopping | Replacing the core structure of a known active compound with a different, often bioisosteric, scaffold. niper.gov.in | Designing novel TRK inhibitors by using the pyrazolo[3,4-b]pyridine scaffold to mimic interactions of known inhibitors. nih.govrsc.org |
Computational Studies of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)
Theoretical calculations are also used to predict and interpret the spectroscopic properties of molecules. For pyrazolo[3,4-b]pyridine derivatives, DFT calculations have been used to compute vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov
The calculated spectra are often compared with experimental data to confirm the molecular structure and assign specific spectral bands. nih.gov For example, the theoretical analysis of IR and NMR spectra of a novel bipyrazolo[3,4-b]pyridine allowed for a solid correlation between experimental and theoretical results, aiding in its structural elucidation. nih.gov Similarly, computational studies on pyrazolo[1,5-a]pyrimidines, a related scaffold, have used Time-Dependent DFT (TD-DFT) to understand their photophysical properties, such as UV-Vis absorption and emission behaviors, which is crucial for applications in materials science and bioimaging. nih.gov These methods provide a deeper understanding of the molecule's electronic transitions and vibrational modes.
| Spectroscopic Property | Computational Method | Purpose |
| Vibrational Frequencies (IR) | DFT (e.g., B3LYP) | To calculate and assign characteristic vibrational bands in the IR spectrum, confirming functional groups and structure. nih.govrsc.orgnih.gov |
| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) method within DFT | To predict ¹H and ¹³C NMR chemical shifts, aiding in the structural confirmation of synthesized compounds. nih.gov |
| UV-Vis Spectra | TD-DFT (Time-Dependent DFT) | To calculate electronic transition energies and oscillator strengths, helping to interpret experimental absorption spectra and understand photophysical properties. nih.gov |
Future Research Directions and Perspectives for 5 Nitro 1h Pyrazolo 3,4 B Pyridin 3 Amine
Development of Novel and Sustainable Synthetic Routes for Substituted 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine
Future synthetic research will likely prioritize the development of green and efficient methods for the synthesis of this compound derivatives. While classical condensation reactions are established, emerging strategies focus on minimizing waste, energy consumption, and the use of hazardous reagents. nih.gov
Key areas for development include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of pyrazolo[3,4-b]pyridines, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net Future work could optimize microwave-assisted protocols for the nitration and amination of the pyrazolopyridine core or for the construction of the core itself from nitro- and amino-substituted precursors.
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity. researchgate.net Designing a three-component reaction, for instance, that combines a substituted pyrazole (B372694), a nitro-containing three-carbon synthon, and an amine source could provide a direct and atom-economical route to a library of derivatives.
Catalysis: The use of novel catalysts, including metal-catalysts and nanocatalysts, is a promising avenue. nih.govacs.org Research could focus on copper-catalyzed cycloadditions or palladium-mediated cross-coupling reactions to introduce diverse substituents onto the this compound scaffold. acs.org Similarly, developing reusable solid acid catalysts could offer a more sustainable alternative to traditional Lewis acids. nih.gov
Photocatalysis: Visible-light photocatalysis represents a cutting-edge, sustainable method for forming C-N bonds. acs.org This could be explored for the direct C-H amination of a 5-nitropyrazolo[3,4-b]pyridine precursor, offering a novel and efficient synthetic pathway. acs.org
Table 1: Comparison of Potential Sustainable Synthetic Methods
| Method | Potential Advantages for Derivative Synthesis | Example Catalyst/Condition | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, process intensification. | KHSO₄ (reusable green catalyst) | mdpi.com |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. | One-pot domino reaction in DMSO | researchgate.net |
| Nanocatalysis | High efficiency, reusability, mild reaction conditions. | Copper(II) acetylacetonate | acs.org |
| Photocatalysis | Use of sustainable energy source (light), high selectivity. | [Ir(ppy)₂(dtbbpy)]PF₆ | acs.org |
Advanced Mechanistic Studies of Synthetic Transformations and Reaction Pathways
A deeper understanding of the reaction mechanisms underlying the formation of the pyrazolo[3,4-b]pyridine ring system is crucial for optimizing reaction conditions and controlling regioselectivity. mdpi.com When using nonsymmetrical starting materials, the formation of multiple regioisomers is a common challenge. nih.gov
Future mechanistic investigations should focus on:
Controlling Regioselectivity: Detailed studies using precursors with distinct electronic and steric properties (e.g., using 1,1,1-trifluoropentane-2,4-dione) can clarify the factors governing which nitrogen or carbon atom initiates the cyclization. mdpi.comnih.gov This knowledge is essential for the regioselective synthesis of specific isomers of substituted this compound.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and predict the most likely reaction mechanisms. acs.org This can elucidate the role of catalysts and explain observed product distributions, complementing experimental findings. acs.org
Intermediate Trapping and Spectroscopic Analysis: Conducting reactions under controlled conditions to isolate and characterize intermediates using techniques like NMR and mass spectrometry can provide direct evidence for proposed reaction pathways. nih.gov For example, understanding the formation and subsequent cyclization of intermediates in cascade reactions is key to process optimization. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Activities
The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to be a potent kinase inhibitor. nih.govnih.gov The nitro group at the C5 position and the amine at the C3 position of this compound are key functional groups that can be systematically modified to probe interactions with biological targets.
Future SAR studies should systematically explore how modifications at each position of the molecule affect a specific biological activity, such as kinase inhibition. nih.gov
N1 Position: The pyrazole N-H can act as a crucial hydrogen bond donor. nih.gov Introducing various substituents (alkyl, aryl, etc.) at this position would determine the impact on target binding and selectivity.
C3-Amine: The 3-amino group is a key handle for derivatization. Acylation or reaction with isocyanates could produce a library of amide and urea (B33335) derivatives, respectively, to explore hydrogen bonding and hydrophobic interactions within a target's active site. scirp.org
C4, C6 Positions: Introducing small alkyl or halogen substituents at these positions could modulate the electronic properties and conformation of the ring system, potentially improving potency or pharmacokinetic properties.
C5-Nitro Group: While the nitro group is a strong electron-withdrawing group, its potential for metabolic reduction is a consideration. Bioisosteric replacement with other groups like a cyano (-CN) or sulfonyl (-SO₂R) group could be explored to maintain or enhance activity while improving the metabolic profile.
Table 2: Proposed SAR Exploration for this compound as a Kinase Inhibitor
| Position | Modification Strategy | Rationale | Representative Target | Reference |
|---|---|---|---|---|
| N1 | Alkylation/Arylation | Probe solvent-exposed regions; modulate solubility. | TRK Kinases | nih.gov |
| C3-Amine | Acylation/Formation of ureas | Introduce additional H-bond donors/acceptors. | Mps1 Kinase | nih.gov |
| C4/C6 | Introduction of small groups (e.g., -CH₃, -Cl) | Influence ring electronics and steric profile. | AMPK | nih.gov |
| C5-Nitro | Bioisosteric replacement (e.g., -CN, -SO₂Me) | Modulate electron-withdrawing strength; improve metabolic stability. | General Kinase Scaffolds | researchgate.net |
Exploration of Emerging Research Avenues for Pyrazolo[3,4-b]pyridine Derivatives
Beyond their established role as kinase inhibitors, the unique electronic and structural features of pyrazolo[3,4-b]pyridines make them attractive for a range of other applications. Future research should explore these emerging avenues for derivatives of this compound.
Neurodegenerative Diseases: Certain pyrazolo[3,4-b]pyridines have been investigated for activity related to Alzheimer's disease. mdpi.combiorxiv.org Novel derivatives of the title compound could be synthesized and screened for their ability to bind to amyloid plaques or inhibit enzymes implicated in neurodegeneration. mdpi.com
Antimicrobial and Antiviral Agents: The scaffold has shown promise in developing antimicrobial and antiviral compounds. nih.gov The introduction of the nitro group could enhance activity against certain pathogens, warranting screening against a broad panel of bacteria, fungi, and viruses.
Materials Science: Pyrazolo[3,4-b]pyridines are being explored for applications as chemosensors and corrosion inhibitors. nih.govresearchgate.net The electron-deficient nature of the 5-nitro substituted ring system, combined with the coordinating amine group, could be exploited to develop fluorescent probes for specific metal ions or new organic materials with interesting photophysical properties. mdpi.com
Antidiabetic Agents: Recent studies have shown that pyrazolo[3,4-b]pyridine derivatives can act as α-amylase inhibitors, suggesting potential as antidiabetic agents. nih.gov This represents a valuable therapeutic area to explore for new derivatives.
Synergistic Integration of Computational and Experimental Methodologies for Rational Compound Design
The integration of computational chemistry with experimental synthesis and biological testing is a powerful strategy to accelerate the discovery of new lead compounds. nih.gov This synergistic approach can save time and resources by prioritizing the synthesis of molecules with the highest probability of success.
Future work should leverage this integration:
Virtual Screening and Docking: Molecular docking studies can be used to predict how a virtual library of this compound derivatives might bind to the active site of a specific biological target, such as a protein kinase. nih.govnih.gov This allows researchers to prioritize compounds that show the most favorable binding poses and interactions.
Pharmacophore Modeling: Based on known active compounds, a pharmacophore model can be generated to define the essential three-dimensional features required for biological activity. This model can then be used to design new derivatives that fit the required spatial and electronic parameters.
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed compounds. acs.org This early-stage assessment helps to filter out molecules with likely poor pharmacokinetic profiles or toxicity issues before committing to their synthesis.
By combining these computational predictions with targeted synthesis and experimental validation, the development of potent and selective agents based on the this compound scaffold can be pursued in a more rational and efficient manner. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine, and what key reagents are involved?
The synthesis typically involves multi-step organic reactions. A common approach adapts methodologies from structurally similar pyrazolo-pyridine derivatives. For example, palladium-catalyzed coupling reactions (e.g., using Pd(OAc)₂ and PPh₃) can introduce substituents, while nitro-group installation may involve nitration under controlled acidic conditions. Post-functionalization steps, such as amination, are critical for achieving the final structure. Refluxing in solvents like n-butanol with hydrazine (H₂NNH₂) is often employed to stabilize reactive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. NMR confirms the aromatic proton environment and nitro-group positioning, while IR identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ and nitro symmetric/asymmetric vibrations near 1520–1350 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and purity .
Q. What solvents and conditions are optimal for purification and recrystallization?
Polar aprotic solvents like acetonitrile or ethanol are preferred for recrystallization due to the compound’s moderate solubility. For example, cooling hot acetonitrile solutions yields high-purity crystals. Chromatography (silica gel, ethyl acetate/hexane gradients) resolves byproducts from multi-step syntheses .
Q. How should researchers handle stability and storage of this compound?
Store at –20°C under inert atmosphere (argon or nitrogen) to prevent nitro-group degradation. Moisture-sensitive intermediates require desiccants. Stability tests under varying pH and temperature conditions are recommended to assess long-term integrity .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways for this compound?
Quantum chemical calculations (e.g., DFT) model reaction energetics, while machine learning predicts optimal conditions (solvent, catalyst, temperature). For instance, reaction path searches identify transition states for nitro-group introduction, reducing trial-and-error experimentation. Computational workflows like ICReDD’s integrate experimental feedback to refine predictions .
Q. What strategies address contradictory data in biological activity studies (e.g., target binding vs. observed efficacy)?
Cross-validate assays: Use surface plasmon resonance (SPR) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity. If discrepancies arise, evaluate off-target effects via kinome-wide profiling or molecular docking simulations. Reproducibility requires strict control of nitro-group redox states, which may influence activity .
Q. How can the nitro group be modified to enhance reactivity or selectivity in downstream applications?
The nitro group is a versatile handle for reduction (to amine), nucleophilic substitution, or cross-coupling. For example:
- Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling peptide coupling.
- Substitution: Fluorine replacement via SNAr (using KF/18-crown-6) introduces electron-withdrawing groups for medicinal chemistry applications .
Q. What experimental designs improve structure-activity relationship (SAR) studies of pyrazolo-pyridine analogs?
Systematic variation of substituents at positions 1, 3, and 5 is critical. For example:
Q. How do reaction kinetics and solvent effects influence regioselectivity in pyrazolo-pyridine functionalization?
Polar solvents (DMF, DMSO) stabilize charged intermediates, favoring electrophilic substitution at electron-rich positions. Kinetic studies (e.g., in situ FTIR monitoring) reveal that nitro groups direct electrophiles to the para position. Microwave-assisted synthesis can accelerate slow steps (e.g., cyclization) .
Q. What advanced analytical techniques resolve structural ambiguities in crystallography or tautomeric forms?
Single-crystal X-ray diffraction definitively assigns the nitro group’s position and confirms tautomeric states (e.g., pyrazole vs. pyridine ring protonation). Dynamic NMR at variable temperatures detects tautomerization equilibria, while XPS validates oxidation states of nitrogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
